![molecular formula C19H18ClN5 B2454642 5-叔丁基-3-(2-氯苯基)-7-(1H-咪唑-1-基)吡唑并[1,5-a]嘧啶 CAS No. 902311-21-1](/img/structure/B2454642.png)
5-叔丁基-3-(2-氯苯基)-7-(1H-咪唑-1-基)吡唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic compound that contains several functional groups and rings . It has a pyrazolo[1,5-a]pyrimidine core, which is a type of fused bicyclic ring system that is found in many biologically active compounds . The compound also contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-a]pyrimidine and imidazole rings would likely contribute to the compound’s rigidity and shape .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the imidazole ring is known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound soluble in polar solvents .
科学研究应用
抗菌和抗真菌活性
研究表明,吡唑并[1,5-a]嘧啶衍生物表现出显著的抗菌和抗真菌活性。研究表明,具有类似结构的化合物“5-叔丁基-3-(2-氯苯基)-7-(1H-咪唑-1-基)吡唑并[1,5-a]嘧啶”对多种微生物菌株显示出有希望的结果,暗示了在开发新的抗菌剂中的潜在应用Ghorab, Ismail, Abdel-Gawad, & Abdel-Aziem, 2004。
抗肿瘤和抗癌性能
多项研究探讨了吡唑并[1,5-a]嘧啶衍生物的抗肿瘤和抗癌性能。这些化合物已经显示出对各种癌细胞系,包括A431和8701-BC细胞,具有强效的抗增殖和促凋亡效应,通过抑制Src的磷酸化并影响抗凋亡基因的表达。这表明它们在癌症治疗中的潜在作用Carraro et al., 2006。
合成和结构分析
吡唑并[1,5-a]嘧啶衍生物的合成一直是许多研究人员感兴趣的课题。通过各种合成方法,包括分子间氮杂-Wittig反应,已经开发出新的衍生物。这些研究不仅有助于理解化合物的化学性质,还为设计具有增强生物活性的分子打开了可能性Barsy & El-Rady, 2006。
属性
IUPAC Name |
5-tert-butyl-3-(2-chlorophenyl)-7-imidazol-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5/c1-19(2,3)16-10-17(24-9-8-21-12-24)25-18(23-16)14(11-22-25)13-6-4-5-7-15(13)20/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMIJACSQWNLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3C=CN=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。